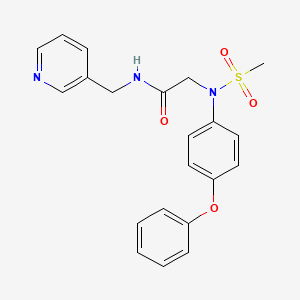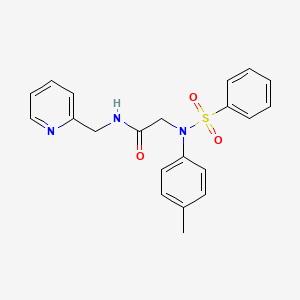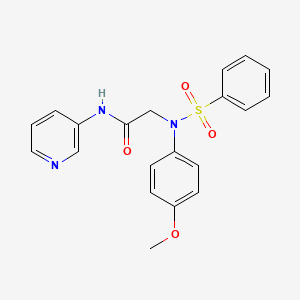
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as MPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPPG belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the central nervous system (CNS).
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and analgesic properties. N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease.
Mécanisme D'action
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a competitive antagonist of the glycine site on the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability in the CNS. By inhibiting the activity of this receptor, N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide has been shown to have a variety of biochemical and physiological effects in the CNS. It has been shown to reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in neuronal excitability and a reduction in seizures. N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its specificity for the glycine site on the NMDA receptor, which allows for a more targeted approach to studying the effects of this receptor on neuronal signaling. However, one limitation of using N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
Future research on N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide could focus on its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, further studies could investigate the molecular mechanisms underlying the neuroprotective effects of N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide and its potential use in the prevention of neuronal death. Finally, research could explore the use of N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-29(26,27)24(16-21(25)23-15-17-6-5-13-22-14-17)18-9-11-20(12-10-18)28-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYRMJRZCYMNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B3442860.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442869.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442872.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3442880.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3442888.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3442897.png)


![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3442935.png)
![4-{(2-furylmethyl)[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 2-fluorobenzoate](/img/structure/B3442937.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl isonicotinate](/img/structure/B3442945.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)
![5-bromo-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3442948.png)